Propionylcholine

Descripción general

Descripción

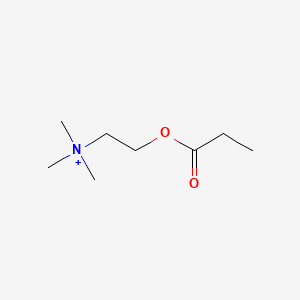

Propionylcholine is a choline derivative, specifically an ester of choline and propionic acid It is structurally characterized by the presence of a propionyl group attached to the choline molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propionylcholine can be synthesized through the esterification of choline with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete reaction and formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of this compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions: Propionylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield choline and propionic acid.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding oxidized products.

Substitution: Nucleophilic substitution reactions can occur with this compound, where the propionyl group can be replaced by other functional groups.

Major Products Formed:

Hydrolysis: Choline and propionic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted choline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cholinergic System and Metabolic Research

Recent studies have highlighted the significance of propionylcholine in understanding the cholinergic system's role in metabolic diseases. This compound, along with other choline esters, can influence metabolic pathways by being hydrolyzed to generate propionic acid and choline, which is a precursor for acetylcholine, a critical neurotransmitter. The hydrolysis of this compound by cholinesterases has been linked to metabolic syndrome, indicating that high activity levels of these enzymes may exacerbate inflammatory states associated with metabolic disorders .

Key Findings:

- This compound is involved in the regulation of cholinergic signaling pathways that affect metabolism.

- The excessive hydrolysis of this compound can lead to the overproduction of fatty acid precursors, facilitating the synthesis of very low-density lipoproteins and triacylglycerols .

Colonic Ion Transport Regulation

Research has demonstrated that this compound plays a role in regulating colonic ion transport through its action on muscarinic receptors. In experiments conducted on rat distal colon tissues, this compound was shown to stimulate anion secretion, indicating its potential use in gastrointestinal research .

Experimental Approach:

- Desorption Electrospray Ionization Mass Spectroscopy (DESI-MS): Used to identify the presence of this compound in colonic epithelial cells.

- Ussing Chamber Experiments: These experiments confirmed that this compound induces a concentration-dependent increase in short-circuit current, thereby stimulating ion transport across the colonic epithelium .

Table 1: Effects of this compound on Colonic Ion Transport

| Compound | Action on Ion Transport | Concentration Dependence |

|---|---|---|

| This compound | Stimulates anion secretion | Yes |

| Acetylcholine | Stimulates both nicotinic and muscarinic receptors | Yes |

Potential Biomarker for Cancer Diagnosis

This compound has also been investigated as a potential biomarker for early diagnosis in oncology. A study analyzing saliva metabonomics found that this compound levels could differentiate between healthy individuals and those with oral squamous cell carcinoma .

Key Metrics:

- Sensitivity: 76.9%

- Specificity: 96.7%

- Area Under Curve (AUC): 0.946

This indicates that this compound could serve as a reliable biomarker for detecting specific cancers, warranting further research into its diagnostic capabilities.

Biosensor Development

The properties of this compound make it suitable for use in biosensors aimed at detecting choline and acetylcholine levels. Its ability to be hydrolyzed by cholinesterases allows for the development of sensitive detection methods for these neurotransmitters, which are crucial for various physiological processes .

Applications:

- Surface modification for enhanced sensitivity in biosensor design.

- Potential use in monitoring cholinergic activity in clinical settings.

Mecanismo De Acción

Propionylcholine exerts its effects primarily through its interaction with cholinergic receptors. It can be hydrolyzed to release choline, which is a precursor for the neurotransmitter acetylcholine. The molecular targets include cholinergic receptors in the nervous system, where it can modulate neurotransmission and influence various physiological processes.

Comparación Con Compuestos Similares

Acetylcholine: A neurotransmitter with a similar structure but with an acetyl group instead of a propionyl group.

Butyrylcholine: Another choline ester with a butyryl group, used in similar biochemical studies.

Choline: The parent compound, which is a precursor for various choline esters.

Uniqueness of Propionylcholine: this compound is unique due to its specific propionyl group, which imparts distinct chemical properties and biological activities compared to other choline esters. Its hydrolysis products, choline and propionic acid, have specific roles in metabolic pathways, making it a valuable compound for research in biochemistry and pharmacology.

Actividad Biológica

Propionylcholine (PCh) is a choline derivative and an analogue of acetylcholine (ACh), which plays a significant role in various biological processes, particularly in the nervous system. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 103.17 g/mol

As a quaternary ammonium compound, PCh exhibits properties similar to ACh but with distinct biological activities that influence its interaction with cholinergic receptors.

This compound primarily acts as a substrate for cholinesterases, particularly butyrylcholinesterase (BChE), which hydrolyzes it into inactive products. This enzymatic activity is crucial for regulating neurotransmitter levels in synaptic clefts. The hydrolysis of PCh by BChE is slower compared to ACh, suggesting a potential for prolonged cholinergic signaling under certain conditions .

Enzyme Kinetics

The enzymatic kinetics of PCh can be summarized as follows:

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| Acetylcholine | Acetylcholinesterase (AChE) | 0.2 | 400 |

| This compound | Butyrylcholinesterase (BChE) | 2.5 | 150 |

This table indicates that while ACh has a higher affinity for AChE, PCh is preferentially hydrolyzed by BChE, albeit at a lower rate.

Neurotransmission

Research indicates that PCh can act as an agonist for muscarinic receptors, similar to ACh. It has been shown to induce contractions in smooth muscle tissues, albeit requiring higher concentrations than ACh for similar effects . This property highlights its potential utility in pharmacological applications where modulation of cholinergic signaling is desired.

Toxicological Aspects

The biological activity of PCh also raises concerns regarding its toxicological profiles. Studies have shown that elevated levels of this compound can lead to adverse effects on the nervous system, particularly when interacting with cholinergic pathways . For instance, excessive inhibition of cholinesterases can result in cholinergic toxicity, characterized by symptoms such as muscle twitching and respiratory distress.

Case Studies and Research Findings

- Identification in Higher Plants :

-

Oral Cancer Biomarkers :

- In a comparative study involving oral cancer patients and high-risk individuals using niswar (a form of smokeless tobacco), this compound was identified as one of five salivary biomarkers that could potentially serve as indicators for oral cancer risk . This finding underscores the relevance of PCh beyond traditional neurological contexts.

- Effects on Ion Transport :

Propiedades

IUPAC Name |

trimethyl(2-propanoyloxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQZRZCFJJZEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2365-13-1 (chloride), 2494-55-5 (iodide) | |

| Record name | Propionylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90964965 | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5072-54-8 | |

| Record name | Propionylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIONYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1RI05V6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.